Raloxifene is classified as a selective estrogen receptor modulator (SERM). SERMs are a class of compounds that interact with estrogen receptors, exhibiting agonist activity in some tissues and antagonist activity in others. Raloxifene acts as an estrogen agonist in bone, increasing bone mineral density and reducing the risk of fractures, while acting as an estrogen antagonist in breast and uterine tissues. []
Raloxifene-d4, due to its isotopic labeling, is primarily used as an internal standard in analytical techniques like mass spectrometry to improve the accuracy and reliability of raloxifene quantification in biological samples. []
Raloxifene-d4 is widely used for the treatment of osteoporosis. It has been shown to increase bone density and modulate cytokines involved in osteoclastogenesis and bone resorption, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are pivotal in the mechanisms of its osteoprotective effect6. Moreover, raloxifene-d4 improves bone material properties independent of bone cell activity, suggesting a novel mechanism for enhancing bone strength5.
Clinically effective concentrations of raloxifene-d4 have been shown to trigger rapid and dose-dependent release of nitric oxide from endothelial cells, which is a key factor in vascular health2. This effect is mediated through estrogen receptor-dependent mechanisms and contributes to the vasculo-protective properties of raloxifene-d4.
Raloxifene-d4 has demonstrated efficacy in inducing apoptosis in androgen-independent human prostate cancer cell lines, which could be beneficial in the treatment of prostate cancer3. Additionally, it has been shown to induce autophagy-dependent cell death in breast cancer cells via the activation of AMP-activated protein kinase (AMPK), highlighting its potential as an anti-cancer agent9.
The neuroprotective effects of raloxifene-d4 have been observed in models of neurodegeneration, where it was found to protect dopaminergic neurons through the activation of GPER1 and the Akt signaling pathway4. This suggests that raloxifene-d4 could have therapeutic applications in neurodegenerative diseases such as Parkinson's disease.
Raloxifene-d4 has been shown to exhibit anti-inflammatory effects in models of acute inflammation. It attenuates inflammation and tissue damage associated with edema and pleurisy, potentially through a peroxisome proliferator-activated receptor-dependent anti-inflammatory effect7.
In addition to preventing bone loss, raloxifene-d4 has been found to reduce serum cholesterol without causing uterine hypertrophy, making it a promising agent for managing both bone health and cardiovascular risk in postmenopausal women10.
Raloxifene-d4 is classified under the category of selective estrogen receptor modulators. It is synthesized from raloxifene through methods that introduce deuterium into the molecular structure. This compound is utilized extensively in scientific research, particularly in pharmacokinetics and metabolism studies due to its isotopic labeling, which aids in distinguishing it from non-deuterated forms during analytical procedures .
The synthesis of Raloxifene-d4 typically involves catalytic hydrogen-deuterium exchange reactions. This process can be conducted using deuterated solvents and catalysts under controlled conditions to facilitate the replacement of hydrogen with deuterium.
For large-scale production, specialized equipment is necessary to handle deuterated materials safely. Continuous flow reactors may be used to improve efficiency and consistency in yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are critical to ensure the purity of the final product .
Raloxifene-d4 maintains a similar structural framework to its parent compound, with the incorporation of deuterium atoms resulting in a slight increase in molecular weight.
Structural analysis can be performed using techniques such as NMR spectroscopy, which provides insights into the molecular environment surrounding the deuterium atoms .
Raloxifene-d4 participates in various chemical reactions relevant to its functional groups:
These reactions are essential for modifying the compound for various applications in research and pharmaceutical development.
Raloxifene-d4 functions similarly to raloxifene by selectively modulating estrogen receptors.
The compound influences various biochemical pathways related to cell metabolism, lipid regulation, and bone density maintenance. Its ability to prevent intracellular invasion by pathogens has also been noted .
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
Raloxifene-d4 has several significant applications in scientific research:
Raloxifene-d4 is a deuterium-labeled isotopologue of the selective estrogen receptor modulator (SERM) raloxifene. This chemical entity is specifically engineered with four deuterium atoms (²H or D) replacing four hydrogen atoms (¹H) at the 2,3,5,6 positions of the ethoxy moiety attached to the phenylmethanone group, yielding the molecular formula C₂₈H₂₃D₄NO₄S and a molecular weight of 477.61 g/mol [5] [6]. This strategic deuteration modifies the compound's physicochemical properties while maintaining its biochemical specificity for estrogen receptors. The structural integrity of the benzothiophene core remains intact, ensuring that the deuterated compound retains affinity for estrogen receptors comparable to non-deuterated raloxifene [5] [9].
The primary chemical consequence of deuteration is the alteration of bond kinetics due to the deuterium kinetic isotope effect (DKIE). The carbon-deuterium (C-D) bond exhibits greater stability than the carbon-hydrogen (C-H) bond, with a dissociation energy difference of 1.2-1.5 kcal/mol [7]. This stability arises from deuterium's higher atomic mass and reduced vibrational frequency, which elevates the activation energy required for bond cleavage. In pharmaceutical contexts, this property strategically modulates metabolic pathways where the C-H bond cleavage is rate-limiting, particularly oxidative processes and glucuronidation reactions [4] [7]. For Raloxifene-d4, deuteration targets positions adjacent to metabolic soft spots, thereby potentially altering hepatic and intestinal metabolism without affecting receptor binding characteristics [5] [9].
Property | Specification |
---|---|
Chemical Name | [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-(2-(piperidin-1-yl)ethoxy-1,1,2,2-d₄)phenyl]methanone |
CAS Registry Number | 1185076-44-1 |
Molecular Formula | C₂₈H₂₃D₄NO₄S |
Exact Mass | 477.1912 g/mol |
Deuterium Positions | Ethoxy linker (2,3,5,6 positions) |
SIL Type | Tetradeuterated |
Purity Specifications | >95% (HPLC confirmed) |
The development of deuterated pharmaceutical standards represents a convergence of analytical chemistry needs and isotopic chemistry advancements. Deuterium labeling emerged in the 1960s with early studies on d₂-tyramine and d₃-morphine [7], but gained significant pharmaceutical traction with the "deuterium switch" strategy in the early 2000s. This approach systematically creates deuterated analogs of existing drugs to improve metabolic stability and pharmacokinetic profiles [7]. The 2017 FDA approval of deutetrabenazine marked a watershed moment, validating deuterium substitution as a viable pharmaceutical development strategy and accelerating commercial interest in deuterated compounds [7].
Raloxifene-d4 emerged within this historical context as an analytical standard rather than a therapeutic agent. Its development addressed critical limitations in quantifying non-deuterated raloxifene and its metabolites in complex biological matrices. Manufacturers like Clearsynth Labs Limited and MedChemExpress commercialized Raloxifene-d4 to meet the growing demand for precision standards in drug development and therapeutic monitoring [1] [5]. These commercial sources typically provide Raloxifene-d4 in standardized formats (neat or hydrochloride salt) with certified isotopic enrichment (>95%) and chemical purity suitable for regulatory-grade analytics [6] [9].
Era | Representative Examples | Primary Application | Analytical Advancements |
---|---|---|---|
1960s-1980s | d₂-Tyramine, d₃-Morphine | Metabolic pathway tracing | Radioimmunoassays, basic chromatography |
1990s-2010 | Raloxifene-d4, Tamoxifen-d5 | Quantitative mass spectrometry | HPLC-MS, stable isotope dilution methods |
2010-Present | Deutetrabenazine, Deucravacitinib | Therapeutic agents + analytical standards | High-resolution MS, polymorphic metabolism mapping |
The manufacturing of deuterated standards like Raloxifene-d4 leverages sophisticated synthetic chemistry techniques, including catalyzed hydrogen-deuterium exchange and deuterated precursor synthesis. Modern facilities enable production scales ranging from milligrams to kilograms, accommodating both research and industrial applications [1]. State-of-the-art analytical verification employs liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment and positional specificity [5] [6].
Raloxifene-d4 serves as an indispensable internal standard for the precise quantification of non-deuterated raloxifene and its metabolites in biological matrices. Its near-identical chemical behavior to the non-deuterated compound ensures co-elution during chromatographic separation while its distinct mass signature (4 Da heavier) enables unambiguous detection via mass spectrometry [1] [5]. This functionality is critical because non-deuterated raloxifene undergoes extensive first-pass metabolism, with oral bioavailability below 2% due to rapid glucuronidation by uridine diphosphate-glucuronosyltransferase (UGT) enzymes in the liver and intestine [4] [8].
The application of Raloxifene-d4 in mass spectrometry corrects for analytical variability through isotope dilution techniques. When added to biological samples (plasma, serum, tissue homogenates) prior to extraction, it compensates for losses during sample preparation and matrix effects during ionization [4] [5]. Research demonstrates that UGT enzyme polymorphisms significantly influence raloxifene metabolism, with variants in UGT1A1, UGT1A8, and UGT1A9 altering glucuronidation rates. Raloxifene-d4 enables precise quantification of these metabolic differences, revealing that individuals with UGT1A82/2 genotypes metabolize raloxifene 30% faster than those with UGT1A81/3 genotypes [4].
Crucially, Raloxifene-d4 allows differentiation between the two primary glucuronide metabolites: raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4'-glucuronide (ral-4'-Gluc). Analytical studies using deuterated standards established that ral-4'-Gluc predominates in circulation, comprising approximately 70% of total raloxifene glucuronides, while ral-6-Gluc constitutes the remainder [4]. This metabolic ratio has pharmacological significance because ral-4'-Gluc exhibits only 1/100th the anti-estrogenic activity of the parent compound, explaining why extensive glucuronidation reduces therapeutic potency [4].
Analytical Target | Sample Matrix | Significant Findings Using Raloxifene-d4 |
---|---|---|
Parent Raloxifene | Plasma, Serum | <1% of circulating dose remains unconjugated |
Raloxifene-4'-glucuronide | Plasma, Liver Microsomes | Comprises ~70% of circulating metabolites; minimal ER binding |
Raloxifene-6-glucuronide | Intestinal Homogenates | UGT1A8 genotype-dependent formation kinetics |
Metabolic Ratios | Jejunum Tissue | UGT1A8*2 variant associated with 40% higher glucuronidation |
The standard analytical protocol incorporates Raloxifene-d4 at known concentrations alongside calibration standards and quality controls. Typical LC-MS/MS methods employ reversed-phase chromatography with tandem mass detection in multiple reaction monitoring (MRM) mode. The transition m/z 474→112 for Raloxifene-d4 provides specific quantification against m/z 470→112 for non-deuterated raloxifene, achieving sensitivity in the picogram-per-milliliter range [4] [5]. This precision enables researchers to investigate critical pharmacokinetic parameters—including bioavailability, metabolic clearance, and interindividual variability—without therapeutic administration of the deuterated compound itself [1] [4].
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4